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Compound of Interest |

Compound Name: 2' 3"-Dideoxyxanthosine
CAS No.: 132194-28-6
Cat. No.: B166046
. J

Executive Summary & Chemical Identity

2',3'-Dideoxyxanthosine (ddX) is a purine nucleoside analogue characterized by the
replacement of the ribose sugar with a 2',3'-dideoxyribose moiety and the presence of a
xanthine base. It is frequently encountered as a degradation product or process impurity in the
synthesis of antiretroviral agents such as Didanosine (ddl) and Dideoxyguanosine (ddG), as
well as a metabolite in purine salvage pathways involving dideoxynucleosides.

Precise characterization requires a multi-modal approach (UV, MS, NMR) due to its structural
similarity to naturally occurring xanthosine and related pharmacological analogues.

Chemical Identifiers[1][2][3][4][5]1[6][7]1[8][9]1[10][11][12]
o |[UPAC Name: 9-(2,3-dideoxy-p-D-glycero-pentofuranosyl)-3,7-dihydro-1H-purine-2,6-dione
e Molecular Formula:

» Molecular Weight: 252.23 g/mol

e Monoisotopic Mass: 252.0859 Da

Physicochemical Properties & Solubility
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Understanding the solubility profile is critical for selecting the appropriate solvent for
spectroscopic analysis (NMR/UV).

» Solubility: Sparingly soluble in water at neutral pH; solubility increases significantly in alkaline
solutions (pH > 9) due to deprotonation of the xanthine ring (N3-H, N1-H). Soluble in DMSO
and DMF.

e pKa Values:

o (Dissociation of N3-H)

o (Dissociation of N1-H)

 Stability: The N-glycosidic bond in 2',3'-dideoxynucleosides is generally more acid-labile than
in ribonucleosides. Prolonged exposure to pH < 3 leads to depurination, yielding free
xanthine and the dideoxyribose sugar.

UV-Vis Spectroscopy: pH-Dependent
Characterization

The chromophore of ddX is the xanthine base. Its absorption spectrum is highly pH-dependent
due to keto-enol tautomerism and ionization. This dependence is a key diagnostic tool.

Experimental Protocol

Solvent: Water (buffered). Concentration:

. Path Length: 1 cm.
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Structural

Condition pH Range (nm) (approx) State

Neutral molecule

Acidic pH1-4 234, 262 ~9,000
(Protonated)

Monoanion (N3
Neutral pH6-8 240, 270 ~9,500
deprotonated)

Dianion (N1 &
Basic pH > 10 245, 277 ~10,000 N3
deprotonated)

Diagnostic Note: A bathochromic shift (red shift) is observed as pH increases. The shift from
~262 nm (acid) to ~277 nm (base) distinguishes it from adenosine analogues (which show
minimal shifts) and guanosine analogues (which show different isosbestic points).

Mass Spectrometry (ESI-MS/MS)

Mass spectrometry provides definitive molecular weight confirmation and structural insights via
fragmentation.

Method Parameters

 lonization: Electrospray lonization (ESI), Positive Mode.
o Capillary Voltage: 3.0 - 3.5 kV.

o Cone Voltage: 20 - 40 V (Adjust to minimize in-source fragmentation).

Fragmentation Pathway

The primary fragmentation channel is the cleavage of the N-glycosidic bond (N9-C1'), resulting
in the loss of the dideoxyribose sugar moiety.

e Precursor lon

:m/z 253.09
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e Sodium Adduct
:m/z 275.07

o Base Peak (Fragment): m/z 153.04 (Protonated Xanthine Base,

)

e Neutral Loss: 100 Da (Characteristic of 2',3'-dideoxyribose ring

Charge Retention [Base+H]+
on Base m/z 153.04

[M+H]+ (Xanthine)
m/z 253.09 CID Energy Transition State
(Intact ddX) (Glycosidic Cleavage) Neutral Loss A —
| Neutral Sugar Loss |
| (00Da) |
| [C5H802] !

Figure 1: ESI-MS Fragmentation Pathway of 2',3'-Dideoxyxanthosine

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation. The lack of hydroxyl groups at the 2' and 3'
positions creates a distinct "upfield" region in the proton spectrum compared to ribo- or
deoxyribonucleosides.

Solvent Selection[8]

 DMSO-d6: Preferred for observing exchangeable protons (NH) and preventing H-D
exchange.

e D20: Useful for cleaner sugar region spectra, but NH signals will disappear.

H NMR Data (DMSO-d6, 500 MHz)

Note: Chemical shifts (
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) are relative to TMS.

Assignment

Position
(Hz) Logic

(ppm) Multiplicity

Exchangeable
NH (N1/N3) 10.5-11.5 Broad Singlet - acidic protons on
the base.

Only non-
exchangeable

H-8 7.95 Singlet - base proton;
diagnostic for
C8.

Anomeric proton;

triplet-like due to
H-1' 6.15 ddort 45,6.5 ] ]

coupling with

H2'a/b.

5'-hydroxyl
OH-5' 4.95 Triplet 5.2 (visible in dry
DMSO).

Deshielded by

H-4' 4.05 Multiplet - ,
ring oxygen.

Diastereotopic
H-5'a, H-5'b 3.50 - 3.65 Multiplet - methylene

protons.

-face/

H-2'a, H-2'b 2.25-2.45 Multiplet - -face methylene;
deshielded by

base proximity.

Upfield
. methylene;
H-3'a, H-3'b 1.90-2.10 Multiplet - o
characteristic of

"dideoxy" nature.
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C NMR Data (DMSO-d6, 125 MHz)

e Base Carbons:

[e]

C-6 (C=0): ~157.5 ppm

o

C-2 (C=0): ~151.0 ppm[1]

[¢]

C-4: ~148.5 ppm (Quaternary)

[¢]

C-8: ~136.0 ppm (CH)

[e]

C-5: ~116.0 ppm (Quaternary)
e Sugar Carbons:

o C-1" ~84.5 ppm (Anomeric)

o C-4" ~81.0 ppm

o C-5"~62.5 ppm

o C-2"~32.0 ppm (Methylene)

o C-3": ~26.5 ppm (Methylene - Key indicator of dideoxy structure)

2D NMR Correlations (HMBC)

To rigorously confirm the N9-glycosidic linkage (distinguishing from N7-isomers):

e H-1'"should show a strong HMBC correlation to C-4 (approx 148.5 ppm) and C-8 (approx
136.0 ppm).

¢ H-8 should correlate to C-4 and C-5.
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H-1' (6.15 ppm) H-8 (7.95 ppm)

HMBC (Strong) ' HMBC ' HMBC

C-8 (136.0 ppm) C-4 (148.5 ppm) C-5 (116.0 ppm)

Figure 2: Key HMBC Correlations for Structural Assignment

Click to download full resolution via product page

Chromatographic Purity Analysis (HPLC)

For purity assessment, a reversed-phase method is recommended. ddX is more polar than its
dideoxy-adenosine/guanosine counterparts due to the xanthine base.

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5

¢ Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).
o Mobile Phase B: Acetonitrile.[2]
e Gradient: 0-5% B over 15 min (ddX elutes early due to polarity).

e Detection: UV at 254 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. Synthesis of 2,3-diazido-2,3-dideoxy-B-d-mannosides and 2,3-diazido-2,3-dideoxy-3-d-
mannuronic acid via stereoselective anomeric O-alkylation - PMC [pmc.ncbi.nim.nih.gov]

e 2.research.cbc.osu.edu [research.cbc.osu.edu]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 2',3'-
Dideoxyxanthosine (ddX)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166046#spectroscopic-analysis-of-2-3-
dideoxyxanthosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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